![molecular formula C11H17N3O2 B2561743 N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2097903-54-1](/img/structure/B2561743.png)
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antitumor Applications
The synthesis and chemistry of imidazotetrazine derivatives, which are closely related to the chemical structure of interest, have shown broad-spectrum antitumor activity. These compounds exhibit curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for prodrug modifications to improve therapeutic efficacy (Stevens et al., 1984).
Catalytic Reactions
In the realm of catalytic reactions, the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters has been studied. This process yields 2-oxo-carboxamide type derivatives through double CO insertion, showcasing the compound's role in facilitating complex organic syntheses (Müller et al., 2005).
Synthesis of Derivatives
Research into the synthesis of imidazolidine derivatives further demonstrates the compound's versatility. These studies highlight methods for obtaining antitumor drugs like temozolomide, indicating the compound's significance in medicinal chemistry and drug development (Wang & Stevens, 1996).
Structural Analysis
The crystal structure analysis of related compounds, such as derivatives of the antitumor agent mitozolomide, provides insights into their molecular interactions and stability. Such studies contribute to the understanding of how modifications in the molecular structure impact biological activity and drug design (Lowe & Schwalbe, 1995).
Other Applications
Additionally, research has explored the synthesis and evaluation of phenytoin derivatives for anticonvulsant activities, indicating a broader application of imidazolidine derivatives in treating neurological disorders (Deodhar et al., 2009).
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-2-4-9(5-3-8)13-11(16)14-7-6-12-10(14)15/h9H,1-7H2,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKHGGLXUCTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.